Cas no 2138244-22-9 (2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid)

2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid structure
2138244-22-9 structure
Product Name:2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid
CAS No:2138244-22-9
MF:C14H19N3O2
MW:261.319563150406
CID:5807205
PubChem ID:165451328
Update Time:2025-05-17

2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-740895
    • 2138244-22-9
    • 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid
    • Inchi: 1S/C14H19N3O2/c1-3-5-17(4-2)13-7-11-10(6-14(18)19)8-15-12(11)9-16-13/h7-9,15H,3-6H2,1-2H3,(H,18,19)
    • InChI Key: NCZKKTXKRRBPMW-UHFFFAOYSA-N
    • SMILES: OC(CC1=CNC2C=NC(=CC=21)N(CC)CCC)=O

Computed Properties

  • Exact Mass: 261.147726857g/mol
  • Monoisotopic Mass: 261.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 69.2Ų

2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740895-1.0g
2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid
2138244-22-9
1g
$0.0 2023-06-07

Additional information on 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid

Professional Introduction to 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic Acid (CAS No. 2138244-22-9)

2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138244-22-9, represents a novel molecular scaffold with potential therapeutic applications. Its unique structure, featuring a fused pyrrolopyridine core and an acetic acid moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The molecular architecture of 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is characterized by a complex interplay of heterocyclic rings and functional groups. The presence of an ethyl(propyl)amino substituent on the pyrrolopyridine ring introduces a rich array of possible interactions with biological targets, making it an attractive scaffold for medicinal chemists. The acetic acid group at the 3-position further enhances its potential as a pharmacophore, offering opportunities for derivatization and optimization.

In recent years, there has been a surge in interest regarding heterocyclic compounds in drug discovery due to their diverse biological activities and structural versatility. Pyrrolopyridine derivatives, in particular, have been extensively studied for their roles in modulating various biological pathways. The compound 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is no exception, and its potential has been highlighted in several cutting-edge research studies.

One of the most compelling aspects of this compound is its ability to interact with multiple targets within the same biological system. This multitarget engagement is increasingly recognized as a key strategy in the development of next-generation therapeutics. By simultaneously modulating several key proteins or enzymes, drugs can achieve greater efficacy while minimizing side effects. The structure of 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid, with its intricate network of functional groups, suggests that it may possess this multitarget capability.

Recent studies have begun to unravel the pharmacological profile of related pyrrolopyridine derivatives, providing valuable insights into their mechanisms of action. For instance, some researchers have demonstrated that certain analogs of this compound can inhibit enzymes involved in inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The acetic acid moiety in 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid may contribute to its ability to modulate these pathways by serving as a hinge-binding group or by participating in salt bridge interactions with target proteins.

The synthesis of 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid presents both challenges and opportunities for synthetic chemists. The construction of the pyrrolopyridine core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the ethyl(propyl)amino group necessitates careful selection of protecting groups and coupling strategies to prevent unwanted side reactions. Despite these challenges, advances in synthetic methodology have made it increasingly feasible to access complex heterocyclic structures like this one.

In the realm of computational chemistry, virtual screening techniques have been employed to identify potential binding partners for 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid. These studies have helped to predict its interactions with various biological targets, providing a rational basis for designing novel derivatives with enhanced potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process and bring compounds like this one closer to clinical evaluation.

The future prospects for 2-{5-[ethyl(propyl)amino]-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases. The combination of structural complexity and biological promise makes CAS No. 2138244-22-9 a compound worth watching in the years ahead.

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